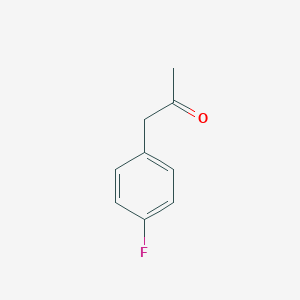

(4-Fluorophenyl)acetone

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196641 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

459-03-0 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluorophenyl)acetone: A Technical Overview for Researchers

(4-Fluorophenyl)acetone , with the CAS number 459-03-0 , is a halogenated ketone that serves as a significant building block in organic synthesis and a compound of interest in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to dark yellow liquid, insoluble in water but soluble in organic solvents like methyl acetate.[1][3] It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 459-03-0 | [1][3][5][6] |

| Molecular Formula | C₉H₉FO | [1][3][7][6] |

| Molecular Weight | 152.17 g/mol | [1][7][5][6] |

| Appearance | Colorless to dark yellow liquid | [1] |

| Boiling Point | 106-107 °C at 18 mmHg | [1][5] |

| Density | 1.139 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.496 | [1][5] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [5] |

| Solubility | Insoluble in water | [1] |

Table 2: Chemical Identifiers and Spectroscopic Data

| Identifier/Spectrum | Data | Source |

| InChI Key | ZUEKIIWSVFBTCM-UHFFFAOYSA-N | [3][5] |

| SMILES | CC(=O)Cc1ccc(F)cc1 | [5] |

| ¹H NMR | Spectrum available | [8][9] |

| ¹³C NMR | Spectrum available | |

| Mass Spectrum (GC-MS) | Data available | [10] |

| IR Spectrum | Data available | [10][11] |

| Raman Spectrum | Data available | [10] |

Synthesis and Analysis

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the reaction of 4-fluorophenylacetic acid with methyllithium.[1] Another approach is the reaction of 4-fluorobenzyl chloride with acetone.[1] While detailed, step-by-step protocols are often proprietary or specific to the manufacturing setting, the following diagram illustrates a generalized workflow for its synthesis.

Caption: Generalized synthetic routes for this compound.

Experimental Protocols: Analysis

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed to determine the purity of the compound and confirm its molecular weight.[10]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[10][11]

A general workflow for the quality control analysis of a synthesized batch of this compound is depicted below.

Caption: Quality control workflow for this compound.

Biological Significance and Applications

This compound is recognized as a phenylacetic acid derivative that exhibits inhibitory activity at serotonin (B10506) 5-HT2 receptors.[2] It is also categorized as a precursor in the synthesis of certain amphetamines and is used as an analytical reference standard in forensic applications.[8] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticonvulsant properties.[1]

Signaling Pathway: 5-HT2A Receptor Inhibition

The primary mechanism of action for many of its biologically active derivatives involves the antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6] Inhibition of this receptor by an antagonist like a derivative of this compound blocks the binding of endogenous serotonin (5-HT). This prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling cascade.[3] Consequently, the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) is reduced, leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.[3] The modulation of the 5-HT2A receptor is also known to influence the release of other neurotransmitters, including dopamine (B1211576).[12]

Caption: Inhibition of the 5-HT2A receptor signaling cascade.

Safety and Handling

This compound is associated with several hazard classifications. It is known to cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.[5] It is classified under WGK 3, indicating it is strongly hazardous to water.[5] All handling should be conducted in a well-ventilated area.

References

- 1. Buy this compound | 459-03-0 [smolecule.com]

- 2. This compound | 459-03-0 | FF23471 | Biosynth [biosynth.com]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound(459-03-0) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C9H9FO | CID 521187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

(4-Fluorophenyl)acetone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluorophenyl)acetone, also known by its IUPAC name, 1-(4-fluorophenyl)propan-2-one. This compound is a significant intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows for its preparation and characterization.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a fluorinated phenyl ring attached to an acetone (B3395972) moiety.

-

Common Name: this compound

-

IUPAC Name: 1-(4-fluorophenyl)propan-2-one

Below is a diagram of the chemical structure.

Caption: Chemical structure of 1-(4-fluorophenyl)propan-2-one.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Clear yellow liquid.[1][2] |

| Density | 1.139 g/mL at 25 °C.[1][3] |

| Boiling Point | 106-107 °C at 18 mmHg.[1][3] |

| Refractive Index | n20/D 1.496.[1][3] |

| Flash Point | 91 °C (195.8 °F) - closed cup.[3] |

| Solubility | Insoluble in water.[1] |

| CAS Number | 459-03-0 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 1-(4-fluorophenyl)propan-2-one by the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetone (B47974) using aluminum chloride as a catalyst.

Materials:

-

Fluorobenzene

-

Chloroacetone

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add chloroacetone (1 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the analysis of 1-(4-fluorophenyl)propan-2-one using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in dichloromethane.

-

Injection: Inject a 1 µL sample into the GC.

-

GC Conditions:

-

Column: 30 m x 0.25 mm capillary column with a 0.25 µm film thickness.

-

Oven Temperature Program: Start at 50°C (hold for 2 minutes), then ramp up to 250°C at a rate of 10°C/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40 to 400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the acquisition of ¹H and ¹³C NMR spectra for 1-(4-fluorophenyl)propan-2-one.

Instrumentation:

-

400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectral Width: 16 ppm.

-

Relaxation Delay: 1 s.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Spectral Width: 250 ppm.

-

Relaxation Delay: 2 s.

-

Number of Scans: 1024.

-

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of 1-(4-fluorophenyl)propan-2-one.

References

(4-Fluorophenyl)acetone: A Comprehensive Technical Guide to its Synonyms and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms and nomenclature associated with the chemical compound (4-Fluorophenyl)acetone. Accurate identification and consistent naming are critical in research, development, and regulatory contexts. This document aims to consolidate the various names and identifiers for this compound to aid in clear communication and precise data retrieval.

Chemical Identity and Synonyms

This compound is a chemical intermediate with the CAS number 459-03-0.[1] It is recognized by a variety of systematic, common, and supplier-specific names. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-fluorophenyl)propan-2-one .[1][2] A comprehensive list of its synonyms is presented in Table 1.

| Nomenclature Type | Synonym | Source |

| IUPAC Name | 1-(4-fluorophenyl)propan-2-one | PubChem[1], Thermo Fisher Scientific[2] |

| Systematic Name | 2-Propanone, 1-(4-fluorophenyl)- | PubChem[1] |

| Common Name | This compound | PubChem[1], Cayman Chemical |

| Common Name | 4-Fluorophenylacetone | ChemicalBook[3], Cayman Chemical |

| Alternative Name | 4-Fluorobenzyl methyl ketone | Cayman Chemical |

| Alternative Name | p-Fluorophenylacetone | Cayman Chemical |

| Alternative Name | para-Fluorophenylacetone | Cayman Chemical |

| Alternative Name | 1-(p-Fluorophenyl)-2-propanone | Biosynth[4] |

| Alternative Name | 1-Acetonyl-4-fluorobenzene | PubChem[1] |

| Alternative Name | 1-(4-fluoro-phenyl)-propan-2-one | PubChem[1] |

| Abbreviation/Code | 4-FMP | Noted as a related compound in some contexts |

| Supplier Designation | 4-Fluorophenylacetone pmk | ChemicalBook[3] |

Trade Names

An extensive search for registered trade names for this compound did not yield any distinct brand names under which this chemical is exclusively marketed. It is primarily supplied by chemical companies under its chemical name or one of its common synonyms. The designation "4-Fluorophenylacetone pmk" has been observed; however, this appears to be a supplier-specific identifier or grade rather than a registered trade name.

Nomenclature Relationship Diagram

The following diagram illustrates the relationships between the primary IUPAC name and its various synonyms.

Caption: Relationship between the IUPAC name and common synonyms of this compound.

This guide serves as a reference for the consistent and accurate identification of this compound. The provided data, summarized in a clear tabular format and a relational diagram, should assist researchers and professionals in navigating the various terminologies associated with this compound. No experimental protocols or signaling pathways are included as the focus of this document is strictly on nomenclature.

References

(4-Fluorophenyl)acetone spectral data (NMR, IR, GC-MS)

An In-depth Technical Guide to the Spectral Data of (4-Fluorophenyl)acetone

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and gas chromatography-mass spectrometry (GC-MS) spectral data for this compound (CAS No: 459-03-0).[1][2] It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed experimental protocols and tabulated spectral data to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₉FO, is a halogenated ketone.[1][3] Its structure consists of a phenyl ring substituted with a fluorine atom at the para position, attached to an acetone (B3395972) group.

-

IUPAC Name: 1-(4-fluorophenyl)propan-2-one[1]

-

Molecular Weight: 152.17 g/mol [4]

-

Appearance: Colorless or yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.15 | Singlet | 3H | Methyl protons (-CH₃) |

| ~3.68 | Singlet | 2H | Methylene (B1212753) protons (-CH₂-) |

| ~7.00-7.20 | Multiplet | 4H | Aromatic protons (-C₆H₄-) |

Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

| Chemical Shift (δ) ppm | Assignment |

| ~29.2 | Methyl carbon (-CH₃) |

| ~49.8 | Methylene carbon (-CH₂-) |

| ~115.5 (d, J ≈ 21 Hz) | Aromatic CH (ortho to F) |

| ~130.5 (d, J ≈ 8 Hz) | Aromatic CH (meta to F) |

| ~131.0 (d, J ≈ 3 Hz) | Aromatic C (ipso to CH₂) |

| ~162.0 (d, J ≈ 245 Hz) | Aromatic C (ipso to F) |

| ~206.5 | Carbonyl carbon (C=O) |

Note: The aromatic carbon signals are split due to coupling with the fluorine atom. Data is based on spectral databases and predictive models.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[5][6][7] The solution should be prepared in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

-

Standardization: An internal standard like tetramethylsilane (B1202638) (TMS) can be added for precise chemical shift calibration, although referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is also common.[7][8]

-

Data Acquisition: Place the capped NMR tube into the spectrometer's spinner turbine. The experiment involves three main steps:

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[6]

-

Shimming: The magnetic field homogeneity is optimized across the sample to achieve sharp, well-resolved peaks.[6]

-

Acquisition: The appropriate pulse sequence is selected, and data is collected over a set number of scans to achieve an adequate signal-to-noise ratio.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The spectrum is typically acquired "neat," meaning the pure liquid is analyzed without a solvent.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2900 | Medium-Weak | C-H stretch (aromatic and aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1605, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1225 | Strong | C-F stretch |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Data compiled from the NIST Chemistry WebBook and other spectral databases.[2][3]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

-

Sample Application: Place one to two drops of the pure this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.[9]

-

Data Acquisition: Mount the "sandwich" assembly in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, carefully separate the plates and clean them thoroughly with a dry, volatile organic solvent like acetone or methylene chloride, then store them in a desiccator to prevent moisture damage.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to separate, identify, and quantify components of a mixture. For a pure sample, it provides a distinct fragmentation pattern.

GC-MS Spectral Data

The mass spectrum is typically generated using electron ionization (EI) at 70 eV.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 152 | Medium | Molecular Ion [M]⁺ |

| 109 | High | [M - COCH₃]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1][3]

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~30 mg in 1-2 mL) using a volatile solvent such as acetone or dichloromethane.[11][12] The sample must be free of non-volatile residues.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC inlet port, where the sample is vaporized and mixed with the carrier gas (usually helium).[11][13]

-

Chromatographic Separation: The vaporized sample is carried through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.[12]

-

Ionization and Mass Analysis: As the compound elutes from the column, it enters the mass spectrometer's ion source. In EI mode, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[11][14] The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio to generate the mass spectrum.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis.

This guide provides the foundational spectral data and methodologies necessary for the comprehensive analysis of this compound. By following these protocols, researchers can ensure the acquisition of reliable and reproducible data for structural verification and quality assessment.

References

- 1. This compound | C9H9FO | CID 521187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. memphis.edu [memphis.edu]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

Biological activity of (4-Fluorophenyl)acetone derivatives

An In-depth Technical Guide on the Biological Activity of (4-Fluorophenyl)acetone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It covers their synthesis, mechanisms of action, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a chemical intermediate that serves as a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a fluorinated phenyl ring and a ketone functional group, allows for diverse chemical modifications, leading to derivatives with activities spanning from central nervous system modulation to anticancer and insecticidal properties. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[1][3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of 4-fluorophenylacetic acid with methyllithium (B1224462) or the reaction of 4-fluorobenzyl chloride with acetone.[1] Modern approaches also utilize palladium-catalyzed cross-coupling reactions.[1]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A common synthetic route to amide derivatives involves the following steps:

-

Synthesis of 4-fluorophenylacetic acid: This can be prepared from 4-fluorobenzyl cyanide by hydrolysis.

-

Activation of the carboxylic acid: 4-fluorophenylacetic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Amide bond formation: The activated acid chloride is then reacted with a substituted aniline (B41778) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield the final 2-(4-fluorophenyl)-N-phenylacetamide derivative.

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

A notable area of investigation for this compound derivatives is their potential as anticancer agents.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4]

| Compound | Substituent | Cell Line | IC₅₀ (µM) |

| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 |

| Imatinib (control) | - | PC3 (Prostate Carcinoma) | 40 |

| 2c | p-nitro | MCF-7 (Breast Carcinoma) | 100 |

| Imatinib (control) | - | MCF-7 (Breast Carcinoma) | 98 |

Table 2: In Vitro Cytotoxicity of Cinnamide-Fluorinated Derivatives [5]

| Compound | Cell Line | IC₅₀ (µM) |

| Imidazolone derivative 6 | HepG2 (Liver Carcinoma) | 4.23 |

| Staurosporine (control) | HepG2 (Liver Carcinoma) | 5.59 |

Insecticidal Activity

Fluorinated analogues of benzyl (B1604629) acetone, which are structurally related to this compound, have been investigated for their insecticidal properties.

Table 3: Insecticidal Activity of Benzyl Acetone Analogues against Queensland Fruit Fly (Bactrocera tryoni) [6]

| Compound | Sex | LC₅₀ (µmol/cm²) | LC₉₀ (µmol/cm²) |

| 4-(4-fluorophenyl)-2-butanone | Male | Not specified | Not specified |

| 4-(3-fluorophenyl)-2-butanone | Male | Not specified | Not specified |

| 4-(2-fluorophenyl)-2-butanone | Male | Not specified | Not specified |

| 4-(2,4-difluorophenyl)-2-butanone | Male | Not specified | Not specified |

Note: The original research paper should be consulted for the specific LC₅₀ and LC₉₀ values as they were presented graphically.

Antioxidant Activity

Certain thiazole (B1198619) derivatives incorporating a fluorophenyl moiety have been evaluated for their antioxidant potential.

Table 4: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives [7]

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| 5a | 1.92 | 0.96 |

| 5c | 0.85 | 0.12 |

| 5e | 1.20 | 0.45 |

| 5g | 0.17 | 0.08 |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways.

This compound itself has been shown to have inhibitory activity at 5-HT2 receptors and may also modulate dopaminergic and serotonergic systems.[1][8][9]

In the context of cancer, some derivatives, such as N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, have been identified as selective inhibitors of Aurora kinase B, a key regulator of mitosis.[10]

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow from synthesis to biological evaluation.

Experimental Protocol: MTS Assay for Cytotoxicity [4][11]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS reagent, which is bioreduced by viable cells into a colored formazan (B1609692) product, is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. The amenability of the core structure to chemical modification allows for the fine-tuning of activity towards specific biological targets. The data and protocols presented in this guide highlight the potential of these compounds in various therapeutic areas, particularly in the development of novel anticancer agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Buy this compound | 459-03-0 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 459-03-0 | FF23471 | Biosynth [biosynth.com]

- 9. This compound | 459-03-0 [chemicalbook.com]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Fluorophenyl)acetone: A Comprehensive Technical Guide for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenyl)acetone, a halogenated ketone, serves as a critical precursor in the synthesis of a diverse range of pharmaceutical compounds. Its strategic importance lies in the presence of a reactive ketone functional group and a fluorinated aromatic ring. The fluorine substituent can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the development of therapeutic agents, including anti-inflammatory, anticonvulsant, and anticancer drugs. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key synthetic and signaling pathways.

Chemical and Physical Properties

This compound is a clear to yellow liquid with the chemical formula C₉H₉FO.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 152.17 g/mol | [2] |

| Boiling Point | 106-107 °C at 18 mmHg | [1][2] |

| Density | 1.139 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.496 | [1][2] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 459-03-0 | [2] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895).[3] Alternative methods, such as those starting from 4-fluorophenylacetic acid, offer different synthetic routes.

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[3] The reaction is generally carried out under anhydrous conditions at controlled temperatures to favor the formation of the para-substituted product.[3]

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

Materials:

-

Fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0-5 °C, slowly add acetyl chloride (1 equivalent).

-

To this mixture, add fluorobenzene (1 equivalent) dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data for Synthesis of this compound

| Synthesis Method | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ | Dichloromethane | 0-5 °C to RT, 2-4 h | ~85% | >95% (after distillation) | [4] |

| From 4-Fluorophenylacetic Acid | Methyllithium | - | Diethyl ether | - | >93% | >99% | [3] |

Pharmaceutical Applications of this compound

This compound is a versatile precursor for a variety of pharmaceutical compounds. Its derivatives have shown significant potential as anti-inflammatory, anticonvulsant, and anticancer agents.

Anti-inflammatory Agents: Pyrazole (B372694) Derivatives

This compound can be converted to chalcones, which are then cyclized with hydrazine (B178648) to form pyrazoline and subsequently pyrazole derivatives.[5][6] These pyrazole-containing compounds have demonstrated potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7]

Experimental Protocol: Synthesis of Pyrazole Derivatives from this compound

Step 1: Synthesis of Chalcone (B49325)

-

In a suitable solvent (e.g., ethanol), dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent).

-

Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

-

Recrystallize the crude chalcone from a suitable solvent to obtain the pure product.

Step 2: Synthesis of Pyrazoline

-

Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

-

Add hydrazine hydrate (B1144303) (1.2 equivalents) and reflux the mixture for several hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated pyrazoline derivative by filtration and recrystallize from a suitable solvent.

Quantitative Data for the Synthesis of Anti-inflammatory Pyrazole Derivatives

| Derivative Class | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Chalcones | This compound, Benzaldehydes | NaOH, Ethanol | Room Temperature | 72-83% | [6] |

| Pyrazolines | Chalcones | Hydrazine Hydrate, Ethanol | Reflux | 60-76% | [6] |

Anticonvulsant Agents: Quinazolinone Derivatives

The (4-fluorophenyl) moiety, derived from precursors like this compound, is incorporated into various heterocyclic structures, including quinazolinones, which have shown promising anticonvulsant activity.[8][9] The mechanism of action for many of these compounds involves the modulation of GABA-A receptors, enhancing GABAergic inhibitory neurotransmission.[10][11][12]

Experimental Protocol: General Synthesis of Quinazolinone Derivatives

A multi-step synthesis is typically employed, starting from a substituted anthranilic acid which is not directly derived from this compound in the provided search results. However, the (4-fluorophenyl) group is often introduced via other fluorinated starting materials in the synthesis of active quinazolinone anticonvulsants. The following is a generalized representation of a synthetic step.

-

A substituted 2-aminobenzamide (B116534) is reacted with an appropriate aldehyde or ketone in the presence of a catalyst to form an intermediate Schiff base.

-

The intermediate is then cyclized, often under heating, to form the quinazolinone ring system.

-

Further modifications can be made to the quinazolinone core to synthesize a library of derivatives.

Quantitative Data for the Synthesis of Anticonvulsant Quinazolinone Derivatives

| Derivative | Key Reaction Step | Reaction Conditions | Yield (%) | Reference |

| 2-Phenyl-3-substituted-quinazolin-4(3H)-ones | Condensation & Cyclization | Pyridine, Reflux | 38-78% | [13] |

| 6-Fluoro-4-substituted-quinazolines | Nucleophilic Substitution | Dry Pyridine, Reflux | 60-69% | [9] |

Anticancer Agents: Phenylacetamide Derivatives

This compound can be a precursor to 4-fluorophenylacetic acid, which is a key building block for the synthesis of various N-phenylacetamide derivatives.[14] These compounds have demonstrated significant cytotoxic activity against several cancer cell lines.[14][15][16] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[17][18]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Materials:

-

4-Fluorophenylacetic acid

-

Thionyl chloride or a coupling agent (e.g., EDC/HOBt)

-

Substituted anilines

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Base (e.g., triethylamine, if starting from the acid chloride)

Procedure (using a coupling agent):

-

To a solution of 4-fluorophenylacetic acid (1 equivalent) in anhydrous acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted aniline (B41778) (1 equivalent) to the reaction mixture and continue stirring for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for the Synthesis of Anticancer Phenylacetamide Derivatives

| Derivative | Coupling Method | Solvent | Reaction Time | Yield (%) | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | EDC/HOBt | Acetonitrile | 24 h | 65% | [14] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | EDC/HOBt | Acetonitrile | 24 h | 69% | [14] |

| N-(4-Fluorophenyl)-2-(4-formylphenoxy)acetamide | Williamson Ether Synthesis | DMF | - | 70% | [19] |

Visualizing Synthetic and Signaling Pathways

Synthesis Workflow for Pharmaceutical Derivatives from this compound

Caption: Synthetic pathways from this compound to various pharmaceutical derivatives.

Signaling Pathway for Anticancer Phenylacetamide Derivatives

Caption: Intrinsic and extrinsic apoptosis pathways induced by phenylacetamide derivatives.

Conclusion

This compound is a valuable and versatile precursor in the field of pharmaceutical synthesis. Its straightforward synthesis via Friedel-Crafts acylation and its utility in constructing a variety of pharmacologically active molecules, including anti-inflammatory, anticonvulsant, and anticancer agents, underscore its importance in drug discovery and development. The methodologies and data presented in this technical guide offer a comprehensive resource for researchers and scientists working to develop novel therapeutics. Further exploration of derivatives of this compound holds significant promise for the discovery of new and improved medicines.

References

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 459-03-0 [smolecule.com]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. scientiaresearchlibrary.com [scientiaresearchlibrary.com]

- 6. ijpbs.com [ijpbs.com]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. mdpi.com [mdpi.com]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

The Rising Potential of (4-Fluorophenyl)acetone in Agrochemicals: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of more effective and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, organofluorine compounds have emerged as a cornerstone of modern pesticide design, owing to the unique physicochemical properties imparted by the fluorine atom.[1][2] This technical guide delves into the potential applications of a specific fluorinated building block, (4-Fluorophenyl)acetone, in the agrochemical sector. While its primary role has been identified as a versatile intermediate in organic synthesis, recent findings highlight its intrinsic insecticidal activity, opening new avenues for its direct application in crop protection.

Introduction: The Significance of Fluorine in Agrochemicals

The introduction of fluorine into a molecule can dramatically alter its biological activity. The high electronegativity and small atomic radius of fluorine can enhance a compound's metabolic stability, binding affinity to target enzymes, and lipophilicity, which in turn improves its uptake and transport within the target pest. Consequently, a significant portion of modern fungicides, herbicides, and insecticides incorporate fluorine atoms or fluoroalkyl groups to boost their efficacy.

This compound, a substituted aromatic ketone, represents a key synthon for introducing a fluorophenyl moiety into more complex molecules. However, this guide will focus on a compelling and direct application: its recently discovered insecticidal properties.

Direct Insecticidal Activity of this compound

Recent research has demonstrated that this compound, also known as 4-(4-fluorophenyl)-2-butanone, exhibits significant insecticidal activity against the Queensland fruit fly (Bactrocera tryoni), a major horticultural pest.[1][3] This finding is particularly noteworthy as it presents a potentially "softer" insecticide candidate with a favorable toxicological profile.

Quantitative Efficacy Data

The insecticidal efficacy of this compound was determined using a surface-film bioassay. The following table summarizes the lethal concentration (LC) values for both male and female B. tryoni after 4 hours of exposure.

| Compound | Sex | LC50 (μmol/cm²) | LC90 (μmol/cm²) |

| This compound | Male | 0.08 | 0.23 |

| Female | 0.11 | 0.35 |

Data sourced from Park et al., 2020.[1][3]

These results indicate that this compound is toxic to both sexes of the Queensland fruit fly at relatively low concentrations.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis of this compound and the insecticidal bioassay are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving an Aldol condensation followed by catalytic hydrogenation.

Step 1: Aldol Condensation of 4-Fluorobenzaldehyde (B137897) and Acetone (B3395972)

This reaction forms the unsaturated intermediate, (E)-4-(4-fluorophenyl)but-3-en-2-one.

-

Materials: 4-Fluorobenzaldehyde, Acetone, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1 equivalent) in acetone (10 equivalents).

-

Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the mixture with stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Catalytic Hydrogenation of (E)-4-(4-fluorophenyl)but-3-en-2-one

This step reduces the double bond to yield the final product, this compound.

-

Materials: (E)-4-(4-fluorophenyl)but-3-en-2-one, Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Ethanol or Ethyl acetate.

-

Procedure:

-

Dissolve the unsaturated ketone from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation if necessary.

-

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Insecticidal Bioassay: Surface-Film Method

This method assesses the toxicity of a compound when an insect comes into contact with a treated surface.

-

Materials: this compound, Acetone (analytical grade), Glass petri dishes (9 cm diameter), Micropipette, Adult Bactrocera tryoni (males and females, 5-7 days old), Sugar and water for feeding.

-

Procedure:

-

Prepare a series of stock solutions of this compound in acetone at different concentrations.

-

Apply 1 mL of each test solution to the inner surface of a glass petri dish. A control dish is treated with 1 mL of acetone only.

-

Gently swirl the petri dish to ensure an even coating of the solution.

-

Allow the solvent to evaporate completely in a fume hood for at least 1 hour, leaving a thin film of the test compound.

-

Introduce a known number of adult fruit flies (e.g., 20) into each petri dish.

-

Provide a small cotton ball soaked in a sugar-water solution as a food source.

-

Maintain the petri dishes at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 12:12 L:D).

-

Record the number of dead or moribund flies at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Use the mortality data to calculate the LC50 and LC90 values using probit analysis.

-

Experimental Workflow for Surface-Film Bioassay

Caption: Step-by-step workflow for the surface-film insecticidal bioassay.

Proposed Mechanism of Action: Octopamine (B1677172) Receptor Agonism

While the precise molecular target of this compound in insects has not been definitively elucidated, its structural similarity to other neuroactive compounds suggests a likely mode of action. A plausible hypothesis is that it acts as an agonist at octopamine receptors.[4][5][6][7][8]

Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine (B1679862) in vertebrates. It is involved in regulating numerous physiological processes, including flight, feeding, and arousal. The activation of octopamine receptors, which are G-protein coupled receptors (GPCRs), can lead to a cascade of downstream signaling events.

Agonistic binding of a compound like this compound to an octopamine receptor would mimic the action of octopamine, leading to the overstimulation of these pathways. This can result in hyperexcitation of the nervous system, leading to tremors, paralysis, and ultimately, death of the insect.

The following diagram illustrates a simplified signaling pathway initiated by the activation of a Gq-coupled octopamine receptor.

Proposed Signaling Pathway of this compound via Octopamine Receptor

Caption: Hypothesized Gq-coupled octopamine receptor signaling cascade.

Conclusion and Future Directions

This compound holds promise as a scaffold for the development of novel agrochemicals and, as recent evidence suggests, as a potential standalone insecticidal agent. Its activity against a significant pest like the Queensland fruit fly warrants further investigation.

Future research should focus on:

-

Broadening the Spectrum of Activity: Testing the insecticidal efficacy of this compound against a wider range of agricultural and public health pests.

-

Mode of Action Elucidation: Definitive identification of the molecular target(s) of this compound in insects to understand its precise mechanism of action and potential for resistance development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its insecticidal potency and selectivity.

-

Formulation Development: Investigating suitable formulations to enhance the stability and delivery of this compound in field applications.

The exploration of such "softer" and structurally simpler insecticides could provide valuable tools for integrated pest management programs, contributing to a more sustainable and secure future for agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdbonline.org [sdbonline.org]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [dr.lib.iastate.edu]

- 6. A single amino acid residue controls Ca2+ signaling by an octopamine receptor from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibitory Effects of (4-Fluorophenyl)acetone's Active Metabolite on 5-HT2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the interaction between 5-HT2 receptors and 4-fluoroamphetamine (4-FA), a psychoactive substance for which (4-Fluorophenyl)acetone is a known precursor. While direct inhibitory effects of this compound on 5-HT2 receptors are not documented in peer-reviewed literature, the pharmacological activity of its derivative, 4-FA, is of significant interest. This document details the synthesis of 4-FA from this compound, its binding affinity and functional activity at 5-HT2 receptor subtypes, and the experimental methodologies used to determine these interactions. Furthermore, it elucidates the canonical signaling pathways of the 5-HT2A receptor, a primary target for many psychoactive compounds.

Introduction: From Precursor to Active Compound

This compound is primarily recognized as a chemical intermediate in the synthesis of 4-fluoroamphetamine (4-FA). 4-FA is a psychoactive compound of the phenethylamine (B48288) and substituted amphetamine classes that produces stimulant and entactogenic effects[1]. Its mechanism of action is primarily as a releasing agent and reuptake inhibitor of dopamine, serotonin (B10506), and norepinephrine[1]. However, it also exhibits direct, albeit weak, interactions with serotonin 5-HT2 receptors, which are implicated in its mild psychedelic effects[1]. This guide will focus on the pharmacological profile of 4-FA at these receptors.

Synthesis of 4-Fluoroamphetamine from this compound

The synthesis of 4-fluoroamphetamine from this compound is a multi-step process. A common method involves reductive amination. The general workflow for this synthesis is outlined below.

Caption: Synthesis of 4-FA from this compound.

Quantitative Data: Interaction of 4-Fluoroamphetamine with 5-HT2 Receptors

The interaction of 4-FA with human 5-HT2 receptor subtypes has been characterized through in vitro binding and functional assays. The data reveals a low-affinity interaction, suggesting that direct receptor binding is not the primary mechanism of 4-FA's psychoactive effects, but may contribute to its overall pharmacological profile.

| Receptor Subtype | Ligand | Assay Type | Value | Units | Reference |

| 5-HT2A | 4-Fluoroamphetamine | Binding Affinity (Ki) | 11,300 | nM | [1][2] |

| 5-HT2C | 4-Fluoroamphetamine | Binding Affinity (Ki) | 7,800 | nM | [1][2] |

| 5-HT2B | 4-Fluoroamphetamine | Functional Activity (EC50) | 11,400 | nM | [2] |

Note: Lower Ki values indicate higher binding affinity. The EC50 value for the 5-HT2B receptor indicates partial agonism[1].

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like 4-FA at 5-HT2 receptors.

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for 5-HT2A and 5-HT2C receptors.

Objective: To determine the Ki of 4-fluoroamphetamine for human 5-HT2A and 5-HT2C receptors.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioligand: [³H]-Ketanserin for 5-HT2A, [³H]-Mesulergine for 5-HT2C.

-

Non-specific binding control: A high concentration of a known unlabeled antagonist (e.g., 10 µM Ketanserin for 5-HT2A, 10 µM Mianserin for 5-HT2C).

-

Test compound: 4-fluoroamphetamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell membranes.

-

Wash and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration.

-

-

Assay:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either:

-

Vehicle (for total binding).

-

Non-specific binding control.

-

Serial dilutions of the test compound (4-fluoroamphetamine).

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature and duration (e.g., 60 minutes at 25°C for 5-HT2A).

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay for 5-HT2B Receptor (IP1 Accumulation)

This protocol describes a functional assay to measure the agonist or antagonist activity of a test compound at the 5-HT2B receptor by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling cascade.

Objective: To determine the EC50 of 4-fluoroamphetamine at the human 5-HT2B receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2B receptor.

-

IP1-Gq kit (e.g., TR-FRET based).

-

Stimulation buffer.

-

Test compound: 4-fluoroamphetamine.

-

Reference agonist (e.g., Serotonin).

-

Microplate reader capable of TR-FRET.

Procedure:

-

Cell Plating:

-

Plate the 5-HT2B expressing cells in a 96-well plate and culture overnight.

-

-

Assay:

-

Prepare serial dilutions of the test compound (4-fluoroamphetamine) and the reference agonist in stimulation buffer.

-

Add the compounds to the respective wells.

-

Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

-

-

Detection:

-

Lyse the cells and add the IP1-d2 and anti-IP1 cryptate reagents from the kit.

-

Incubate to allow for immunoreaction.

-

Measure the fluorescence signal using a TR-FRET compatible microplate reader.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Plot the signal ratio against the log concentration of the test compound.

-

Determine the EC50 value (concentration of the compound that produces 50% of the maximal response).

-

Signaling Pathways of 5-HT2A Receptors

The 5-HT2 family of receptors, including the 5-HT2A subtype, are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway[3]. Activation of this pathway leads to a cascade of intracellular events.

Upon agonist binding to the 5-HT2A receptor, the associated Gq protein is activated, leading to the dissociation of its α and βγ subunits. The Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Conclusion

While this compound itself is not pharmacologically characterized at 5-HT2 receptors, its derivative, 4-fluoroamphetamine, demonstrates weak inhibitory (antagonistic or partial agonistic) effects at 5-HT2A, 5-HT2B, and 5-HT2C receptors. These interactions are likely to contribute to the complex psychoactive profile of 4-FA, although its primary mechanism of action remains monoamine release and reuptake inhibition. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers in drug development and neuroscience to further investigate the nuanced pharmacology of substituted amphetamines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-fluorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-fluorophenyl)propan-2-one, also known as 4-fluorophenylacetone, is a fluorinated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structural characteristics, particularly the presence of a fluorine atom on the phenyl ring, impart unique properties that are leveraged in the synthesis of more complex molecules, including various pharmacologically active substances. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key concepts.

Chemical Identity and Structure

-

IUPAC Name: 1-(4-fluorophenyl)propan-2-one[1]

-

Synonyms: (4-Fluorophenyl)acetone, 4-Fluorophenylacetone[1]

-

CAS Number: 459-03-0[1]

-

Molecular Formula: C₉H₉FO[1]

-

Molecular Weight: 152.17 g/mol

The structure consists of a propan-2-one backbone substituted at the alpha-carbon with a 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-fluorophenyl)propan-2-one are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 218.1°C at 760 mmHg | |

| Density | 1.086 g/cm³ | |

| Refractive Index | 1.489 | |

| Flash Point | 91.7°C | |

| Vapor Pressure | 0.128 mmHg at 25°C | |

| Water Solubility | Insoluble |

Table 2: Chemical and Computational Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO | [1] |

| Molecular Weight | 152.17 g/mol | |

| XLogP3 | 1.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 152.063743068 Da | |

| Topological Polar Surface Area | 17.1 Ų |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of 1-(4-fluorophenyl)propan-2-one.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of 1-(4-fluorophenyl)propan-2-one is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetone (B47974).[2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3][4]

Materials and Reagents:

-

Fluorobenzene

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hydrochloric Acid (HCl), 1M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0-5°C using an ice bath.

-

Addition of Reactants: Slowly add fluorobenzene (1.2 equivalents) to the stirred suspension. Separately, charge the dropping funnel with chloroacetone (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane.

-

Reaction: Add the chloroacetone solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0-5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0°C and carefully quench it by slowly adding 1M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4][5]

-

Final Purification: The crude 1-(4-fluorophenyl)propan-2-one can be further purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.[4][5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include multiplets in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the fluorophenyl group, a singlet for the methylene (B1212753) protons (approx. 3.7 ppm), and a singlet for the methyl protons (approx. 2.2 ppm).

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expected signals would include the carbonyl carbon (approx. 205 ppm), several signals in the aromatic region (with C-F coupling), the methylene carbon, and the methyl carbon.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

-

Instrumentation: Use a GC system equipped with a standard capillary column (e.g., 30 m x 0.25 mm) coupled to a mass spectrometer with an electron ionization (EI) source.[6]

-

Method: Inject a small volume (e.g., 1 µL) of the sample. The GC oven temperature can be programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to ensure separation.[6]

-

Analysis: The resulting mass spectrum will show a molecular ion peak (m/z = 152.1) and characteristic fragmentation patterns that can be used to confirm the structure of 1-(4-fluorophenyl)propan-2-one.

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow

Diagram 2: Structure-Property Relationship

Safety and Handling

1-(4-fluorophenyl)propan-2-one should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

-

Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing fumes, mist, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Fluorophenyl)acetone from 4-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of (4-fluorophenyl)acetone, a key intermediate in the development of various pharmaceuticals. Two primary synthetic routes commencing from 4-fluorophenylacetic acid are presented: the Weinreb ketone synthesis and the direct reaction with methyllithium (B1224462). The Weinreb synthesis offers a high-yield, two-step process involving the formation of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which is subsequently reacted with a Grignard reagent. The direct methyllithium method provides a more streamlined one-pot synthesis. Both protocols are described in detail, including reaction conditions, purification methods, and expected yields, to facilitate reproducible results in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous pharmaceutical agents, making its efficient and scalable synthesis a topic of significant interest to the drug development community. The starting material, 4-fluorophenylacetic acid, is a readily available and cost-effective precursor. This application note outlines two robust methods for the conversion of 4-fluorophenylacetic acid to this compound, providing researchers with reliable protocols for accessing this important intermediate.

Method 1: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acids, effectively preventing the over-addition of the organometallic reagent that can occur with more reactive acylating agents.[1][2] The reaction proceeds in two distinct steps:

-

Formation of the Weinreb Amide: 4-Fluorophenylacetic acid is first converted to its corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. This is typically achieved by activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[3]

-